4-[(5-Methylfuran-2-yl)methyl]morpholine
Description
4-[(5-Methylfuran-2-yl)methyl]morpholine is a morpholine derivative characterized by a furan ring substituted with a methyl group at the 5-position, linked via a methylene bridge to the morpholine nitrogen.
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9-2-3-10(13-9)8-11-4-6-12-7-5-11/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXKMUPTZYRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylfuran-2-yl)methyl]morpholine typically involves the reaction of morpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-Methylfuran-2-yl)methyl]morpholine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylfuran-2-yl)methyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated furan derivatives
Scientific Research Applications
4-[(5-Methylfuran-2-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(5-Methylfuran-2-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and morpholine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Substituent Reactivity : The methylfuran group in 4-[(5-Methylfuran-2-yl)methyl]morpholine may require milder reaction conditions compared to sulfonyl or aryl carbonyl derivatives due to steric and electronic effects.
- Yield and Purity : Sulfonyl derivatives (e.g., entries 5–7 in ) are isolated as colorless solids with defined melting points (85–110°C), while furan-containing analogs often require chromatographic purification but lack reported yields .
Physicochemical Properties
| Compound | Substituent | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 4-[(5-Methylfuran-2-yl)methyl]morpholine | 5-Methylfuran-2-ylmethyl | Not reported | ~2.1* |
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 4-Methoxyphenylsulfonyl | 109–110 | ~1.8 |
| 4-(5-Phenyl-2-furoyl)morpholine | 5-Phenyl-2-furoyl | Not reported | ~3.0 |
*Estimated using computational tools (e.g., ChemAxon).
Insights :
Antimicrobial Activity
- 4-(5-Aryl-2-furoyl)morpholines demonstrate moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL. The 5-nitrophenyl derivative shows the highest potency .
- Sulfonyl-substituted morpholines () lack reported antimicrobial data, suggesting structural features like sulfonyl groups may prioritize other therapeutic targets (e.g., enzyme inhibition) .
Comparison : The methylfuran analog’s activity is hypothesized to depend on the electron-donating methyl group, which may stabilize interactions with bacterial targets. However, direct data are absent, necessitating empirical validation.
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